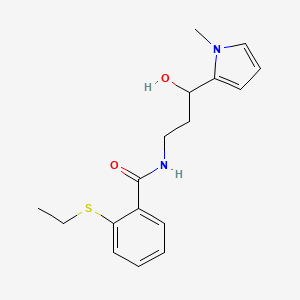

2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-3-22-16-9-5-4-7-13(16)17(21)18-11-10-15(20)14-8-6-12-19(14)2/h4-9,12,15,20H,3,10-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGJMJVLAZQTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the hydroxypropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(methylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

- 2-(ethylthio)-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzamide

- 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

Uniqueness

Compared to similar compounds, 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. Its ethylthio group and hydroxypropyl group attached to a pyrrole ring provide distinct properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with an ethylthio group and a hydroxypropyl group attached to a pyrrole ring. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzamide core followed by the introduction of the ethylthio and hydroxypropyl groups. Specific reaction conditions, such as temperature and solvent choice, are crucial for successful synthesis.

Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Benzamide | Benzoyl chloride, amine |

| 2 | Ethylthio Group Introduction | Ethylthiol, base |

| 3 | Hydroxypropyl Group Addition | Hydroxypropyl halide, nucleophile |

The biological activity of this compound is believed to involve interactions with specific molecular targets. It may inhibit enzymes or modulate receptor activity, affecting various signaling pathways. The unique substitution pattern provides distinct chemical reactivity that can be leveraged in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting that it disrupts bacterial cell membranes or inhibits key metabolic enzymes.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis.

Case Study: Anticancer Efficacy

A study involving human cancer cell lines reported:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values : MCF-7: 12 µM; HT-29: 15 µM

- Mechanism : Induction of apoptosis via caspase activation

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | Membrane disruption |

| Compound B | Anticancer | 8 | Apoptosis induction |

| 2-Ethylthio-N-(3-hydroxy...) | Antimicrobial & Anticancer | 12 (MCF-7) | Apoptosis induction |

Q & A

Basic: What are the common synthetic routes for 2-(ethylthio)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, and what key reaction conditions are critical for optimizing yield?

Answer:

The synthesis involves multi-step reactions starting with the condensation of 2-(ethylthio)benzoic acid derivatives and a pyrrole-containing aminopropanol intermediate. A typical route includes:

Amide Coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions.

Intermediate Purification : Column chromatography (ethyl acetate/hexane gradients) isolates intermediates.

Hydroxyl Group Protection : Temporary protection of the hydroxyl group (e.g., using TBSCl) may be necessary to prevent undesired reactivity.

Critical parameters include maintaining low temperatures during coupling, anhydrous conditions, and rigorous purification to achieve yields >60% .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Key signatures include:

- Ethylthio group: Triplet at δ 1.3–1.5 ppm (CH3) and quartet at δ 2.5–2.7 ppm (SCH2).

- Pyrrole protons: Multiplets at δ 6.2–6.8 ppm.

- Hydroxyl proton: Broad peak at δ 3.5–4.5 ppm.

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ for C18H23N2O2S: 331.1481).

- FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Discrepancies may arise from:

- Purity Variations : Verify purity via HPLC (≥95%) and NMR.

- Assay Conditions : Standardize protocols (e.g., incubation time, cell density).

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic effects.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses; MD simulations (50–100 ns) assess stability. Cross-referencing with analogs (e.g., thiadiazole derivatives) can clarify activity trends .

Advanced: What strategies optimize synthetic yield during scale-up from milligram to gram quantities?

Answer:

| Parameter | Milligram Scale | Gram Scale Optimization |

|---|---|---|

| Solvent | DMF | THF (improved heat dissipation) |

| Coupling Agent | EDCI (1.5 eq) | EDCI (1.2 eq) + DMAP (0.1 eq) |

| Temperature | 0–5°C | 10–15°C (controlled exotherms) |

| Purification | Column Chromatography | Flash Chromatography |

| Additional Steps : In-line FTIR monitoring, solvent recovery via fractional distillation . |

Basic: What initial biological screening assays are recommended for this compound?

Answer:

- Primary Screens :

- Enzyme inhibition assays (kinase/phosphatase panels).

- Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7).

- Secondary Screens :

- Receptor binding assays (radioligand displacement for GPCRs).

- Selectivity profiling against off-target enzymes.

- Neurological Targets : GlyT1 transporter inhibition assays, as seen in structurally related benzamides .

Advanced: How can computational methods predict the compound’s mechanism of action?

Answer:

- Molecular Docking : Predict binding poses in targets like GlyT1 (ΔG < -8 kcal/mol suggests strong binding).

- MD Simulations : Assess ligand-receptor complex stability over 50–100 ns trajectories.

- QSAR Models : Relate structural features (e.g., ethylthio group’s hydrophobicity) to activity trends.

- DFT Calculations : Identify reactive sites (e.g., sulfur in ethylthio group for hydrogen bonding) .

Basic: What are the key stability considerations for this compound under varying pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Risk of amide bond hydrolysis; stabilize with buffered solutions (e.g., citrate).

- Basic Conditions (pH > 9) : Hydroxyl group deprotonation may alter solubility.

- Storage : Lyophilize and store at -20°C under nitrogen to prevent oxidation of the ethylthio group .

Advanced: How can researchers address low solubility in aqueous media during in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced solubility.

- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability and sustained release .

Basic: What analytical techniques confirm the purity of synthesized batches?

Answer:

- HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.

- TLC : Rf value comparison against a reference standard (silica gel, ethyl acetate/hexane 3:7).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation < 0.4%) .

Advanced: What structural modifications could enhance this compound’s metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.